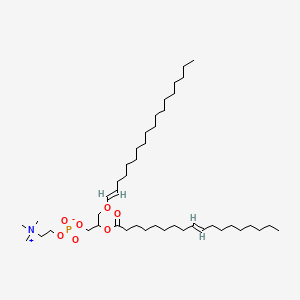
1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine is a complex lipid molecule belonging to the class of glycerophospholipids. It is characterized by the presence of a long-chain unsaturated fatty acid, oleic acid, and a phosphocholine head group. This compound is significant in various biological processes and is a key component of cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with oleic acid, followed by the introduction of the phosphocholine group. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The final product is purified using techniques like column chromatography to ensure high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphatidylation processes. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated bonds in the fatty acid chains, leading to the formation of peroxides and other oxidative products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphocholine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Reduction: Saturated glycerophospholipids.
Substitution: Various phospholipid derivatives with different head groups.
Scientific Research Applications
1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and membrane dynamics.
Biology: Plays a crucial role in cell membrane structure and function, and is used in studies related to membrane fluidity and signaling.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals for its emulsifying properties
Mechanism of Action
The mechanism of action of 1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with various membrane proteins and receptors, modulating their activity and affecting cellular signaling pathways. The compound’s unsaturated fatty acid chains allow for greater flexibility and fluidity in the membrane, which is crucial for proper cell function .
Comparison with Similar Compounds
Similar Compounds
- 1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphoethanolamine
- 1-(1Z-Octadecenyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine
- 1-(1Z-Octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine .
Uniqueness
1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine is unique due to its specific combination of an unsaturated fatty acid and a phosphocholine head group. This structure imparts distinct biophysical properties, such as enhanced membrane fluidity and specific interactions with membrane proteins, making it a valuable compound for various applications .
Properties
Molecular Formula |
C44H86NO7P |
|---|---|
Molecular Weight |
772.1 g/mol |
IUPAC Name |
[3-[(E)-octadec-1-enoxy]-2-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H86NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-49-41-43(42-51-53(47,48)50-40-38-45(3,4)5)52-44(46)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,36,39,43H,6-20,22,24-35,37-38,40-42H2,1-5H3/b23-21+,39-36+ |
InChI Key |
DSWOVBIRJNAJAF-MKQSQOIWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















